molecular formula C11H6F3NO5 B10800803 Bragsin2

Bragsin2

Numéro de catalogue: B10800803
Poids moléculaire: 289.16 g/mol
Clé InChI: WJUILHMXVGFAIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bragsin2 involves several steps, starting with the preparation of the core benzopyran structure. The key steps include nitration, methoxylation, and trifluoromethylation of the benzopyran ring. The reaction conditions typically involve the use of strong acids for nitration, methanol for methoxylation, and trifluoromethylating agents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Analyse Des Réactions Chimiques

Types of Reactions: Bragsin2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Applications De Recherche Scientifique

Bragsin2 has a wide range of scientific research applications, including:

Mécanisme D'action

Bragsin2 exerts its effects by binding to the pleckstrin homology domain of BRAG2, thereby mispositioning BRAG2 on the membrane. This binding prevents BRAG2 from activating lipidated Arf GTPase, leading to the inhibition of Arf GTPase activation. The compound affects the trans-Golgi network in a BRAG2- and Arf-dependent manner, disrupting cellular signaling pathways involved in tumor formation and progression .

Comparaison Avec Des Composés Similaires

Uniqueness of Bragsin2: this compound is unique due to its noncompetitive inhibition mechanism and its ability to bind at the interface between the pleckstrin homology domain of BRAG2 and the lipid bilayer. This unique binding property makes this compound a valuable tool for studying protein-membrane interactions and developing novel therapeutic agents .

Activité Biologique

Bragsin2 is a small molecule inhibitor that specifically targets the BRAG2 protein, a guanine nucleotide exchange factor (GEF) involved in the activation of Arf GTPases. This compound has garnered attention due to its significant biological activity, particularly in disrupting cellular signaling pathways associated with various diseases. This article explores the biological activity of this compound, including its mechanism of action, efficacy in different cell lines, and potential therapeutic applications.

This compound inhibits BRAG2-mediated activation of Arf GTPases by preventing the nucleotide exchange process catalyzed by BRAG2. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and differentiation. The selective targeting of BRAG2 allows for specific modulation of GTPase signaling pathways without affecting other related proteins, making this compound a valuable tool for research and therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the activity of BRAG2 with minimal toxicity across various cell lines. The compound shows promise as a therapeutic agent due to its ability to maintain cell viability while disrupting harmful signaling pathways. The following table summarizes the efficacy of this compound compared to other compounds:

Compound NameTarget ProteinMechanism of ActionIC50 (μM)Toxicity Level
This compoundBRAG2Inhibits nucleotide exchange>50Low
NAV-2729BRAG2Inhibits nucleotide exchange8-11Moderate
SecinH3ARF1Disrupts ARF signaling0.026High

This compound exhibits a high selectivity for BRAG2, which is critical for understanding its potential therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

  • Cell Line Studies : Research involving osteosarcoma cell lines showed that this compound had little to no toxic effects while effectively inhibiting BRAG2 activity. This is particularly relevant for cancer therapies where minimizing toxicity is essential .
  • Mechanistic Insights : A study using surface plasmon resonance (SPR) revealed that this compound binds competitively to BRAG2, blocking its interaction with GTPases. This binding specificity is crucial for dissecting the role of BRAG2 in cellular processes and could lead to targeted therapies for diseases characterized by dysregulated GTPase signaling .
  • Comparative Analysis : In comparative studies, this compound was shown to be less toxic than NAV-2729, making it a more favorable candidate for further development in clinical settings. The results indicated that while NAV-2729 affected actin cytoskeleton structures negatively, this compound maintained cellular integrity .

Potential Applications

The unique properties of this compound suggest several potential applications:

  • Cancer Therapy : Given its ability to inhibit BRAG2 without significant toxicity, this compound may serve as a lead compound for developing targeted cancer therapies.
  • Research Tool : As a selective inhibitor, it can be utilized in research settings to explore the role of GTPase signaling in various biological processes.
  • Drug Development : The compound's specificity and low toxicity profile make it an attractive candidate for further drug development aimed at conditions where BRAG2 and Arf GTPases are implicated.

Propriétés

IUPAC Name

6-methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO5/c1-19-7-3-2-6-9(10(7)15(17)18)5(16)4-8(20-6)11(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUILHMXVGFAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.